Cas no 41240-79-3 (2-chloro-N-(2-propoxyphenyl)acetamide)

2-chloro-N-(2-propoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-(2-propoxyphenyl)acetamide
- G38234
- Z199423606
- CS-0242178
- EN300-24576
- AKOS000100805
- 41240-79-3
-
- MDL: MFCD09413282
- インチ: InChI=1S/C11H14ClNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
- InChIKey: VFZGUMBKRZRFTQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 227.0713064Da
- どういたいしつりょう: 227.0713064Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3Ų
2-chloro-N-(2-propoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24576-2.5g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
Enamine | EN300-24576-5.0g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 5.0g |
$825.0 | 2024-06-19 | |
Enamine | EN300-24576-0.5g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
Enamine | EN300-24576-10.0g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 10.0g |
$1224.0 | 2024-06-19 | |
1PlusChem | 1P019Q4W-250mg |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 250mg |
$186.00 | 2024-05-02 | |
1PlusChem | 1P019Q4W-1g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 1g |
$401.00 | 2024-05-02 | |
Enamine | EN300-24576-1g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 1g |
$284.0 | 2023-09-15 | |
Enamine | EN300-24576-10g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 10g |
$1224.0 | 2023-09-15 | |
Aaron | AR019QD8-2.5g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 2.5g |
$793.00 | 2023-12-15 | |
1PlusChem | 1P019Q4W-2.5g |
2-chloro-N-(2-propoxyphenyl)acetamide |
41240-79-3 | 95% | 2.5g |
$752.00 | 2024-05-02 |
2-chloro-N-(2-propoxyphenyl)acetamide 関連文献
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2-chloro-N-(2-propoxyphenyl)acetamideに関する追加情報
Introduction to 2-chloro-N-(2-propoxyphenyl)acetamide (CAS No. 41240-79-3)
2-chloro-N-(2-propoxyphenyl)acetamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its molecular structure and potential applications. This compound, identified by the CAS number 41240-79-3, has garnered attention due to its unique chemical properties and its role in the synthesis of various pharmacologically active agents. The presence of both chloro and propoxy functional groups in its structure contributes to its reactivity and makes it a valuable intermediate in organic synthesis.
The molecular formula of 2-chloro-N-(2-propoxyphenyl)acetamide is C10H11ClNO2, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This specific arrangement of atoms endows the compound with distinct chemical characteristics that are exploited in various synthetic pathways. The chloro group, in particular, is known for its ability to participate in nucleophilic substitution reactions, making it a versatile component in the development of more complex molecules.
In recent years, there has been a growing interest in the applications of 2-chloro-N-(2-propoxyphenyl)acetamide within the pharmaceutical industry. Its structural features make it a suitable precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Research has demonstrated its utility in the preparation of derivatives that exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. These findings highlight the compound's significance as a building block in drug discovery and development.
The synthesis of 2-chloro-N-(2-propoxyphenyl)acetamide typically involves multi-step organic reactions that require precise control over reaction conditions. Common methods include chlorination and alkoxylation processes, which introduce the characteristic functional groups into the molecule. Advances in synthetic chemistry have enabled more efficient and scalable production methods, ensuring that researchers have access to sufficient quantities of this compound for their studies.
The role of CAS No. 41240-79-3 in academic and industrial research cannot be overstated. Its structural motifs are frequently employed in designing novel molecules with tailored properties. For instance, modifications to the propoxy group have been explored to enhance solubility and metabolic stability, which are critical factors in drug formulation. Such studies underscore the compound's versatility and its potential impact on future pharmaceutical innovations.
Evaluation of existing literature reveals several noteworthy applications of derivatives derived from 2-chloro-N-(2-propoxyphenyl)acetamide. In one notable study, researchers utilized this compound as a key intermediate to develop a series of nonsteroidal anti-inflammatory drugs (NSAIDs). The chloro-substituted benzene ring facilitated further functionalization, leading to compounds with improved efficacy and reduced side effects compared to existing NSAIDs. This work exemplifies how modifications based on this core structure can yield significant therapeutic benefits.
The chemical reactivity of 2-chloro-N-(2-propoxyphenyl)acetamide also makes it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies. For example, studies have focused on understanding how the chloro group influences electrophilic aromatic substitution reactions, providing insights into molecular interactions that can guide future synthetic strategies. Such research not only advances our understanding of fundamental chemistry but also contributes to the development of more efficient synthetic routes for complex molecules.
In conclusion, 2-chloro-N-(2-propoxyphenyl)acetamide (CAS No. 41240-79-3) represents a crucial component in modern pharmaceutical chemistry. Its unique structural features enable diverse applications in drug synthesis and molecular design. As research continues to uncover new ways to utilize this compound and its derivatives, its importance is likely to grow further. The ongoing exploration of its pharmacological potential ensures that it remains a focal point for innovation within the chemical biology community.
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